cwhm-12
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Overview
Description
CWHM-12 is a potent inhibitor of alpha V integrins, which are proteins involved in cell adhesion and signaling. This compound has shown significant potential in scientific research, particularly in the fields of fibrosis and cancer. It is known for its high specificity and efficacy in inhibiting various integrin subtypes, making it a valuable tool in biomedical research .
Scientific Research Applications
CWHM-12 has a wide range of applications in scientific research:
Fibrosis Research: It has been shown to significantly reduce liver and pulmonary fibrosis in animal models by inhibiting the activation of transforming growth factor-beta (TGF-beta) through integrin binding
Cancer Research: this compound is used to study the role of integrins in cancer progression and metastasis. .
Immunology: The compound is also used to investigate the role of integrins in immune cell signaling and function
Mechanism of Action
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
CWHM12 has been identified as a potent inhibitor of αV integrins, with IC50 values of 0.2, 0.8, 1.5, and 1.8 nM for αvβ8, αvβ3, αvβ6, and αvβ1 respectively . This suggests that CWHM12 interacts with these integrins, potentially altering their function and influencing the biochemical reactions they are involved in .
Cellular Effects
In cellular contexts, CWHM12 has been shown to induce cell cycle arrest and cellular senescence in hepatic stellate cells . This suggests that CWHM12 can influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of CWHM12 involves its binding interactions with αV integrins . By inhibiting these integrins, CWHM12 can influence downstream signaling pathways, potentially leading to changes in gene expression .
Temporal Effects in Laboratory Settings
While specific studies detailing the temporal effects of CWHM12 in laboratory settings are limited, it has been shown that CWHM12 can induce cellular senescence in hepatic stellate cells . This suggests that the effects of CWHM12 can change over time, potentially influencing long-term cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The exact synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .
Industrial Production Methods
Industrial production of CWHM-12 is carried out under stringent conditions to ensure high purity and consistency. The process involves large-scale synthesis followed by purification steps such as crystallization and chromatography. The compound is then formulated into a stable form for distribution .
Chemical Reactions Analysis
Types of Reactions
CWHM-12 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include strong acids and bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in various substituted products .
Comparison with Similar Compounds
Similar Compounds
RGD Peptide: An analog of CWHM-12, RGD peptide also inhibits integrin-ligand interactions but with less specificity.
CWHM-11: Another integrin inhibitor with a similar structure but different binding affinities and efficacy.
Uniqueness
This compound is unique due to its high potency and specificity for multiple alpha V integrins. This makes it a more effective inhibitor compared to other similar compounds, which may only target a single integrin subtype or have lower binding affinities .
Properties
IUPAC Name |
(3S)-3-(3-bromo-5-tert-butylphenyl)-3-[[2-[[3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoyl]amino]acetyl]amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32BrN5O6/c1-26(2,3)16-4-14(5-17(27)8-16)21(10-23(36)37)32-22(35)13-28-24(38)15-6-18(9-19(33)7-15)31-25-29-11-20(34)12-30-25/h4-9,20-21,33-34H,10-13H2,1-3H3,(H,28,38)(H,32,35)(H,36,37)(H2,29,30,31)/t21-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHAGPCZRFQPOI-NRFANRHFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(CC(=O)O)NC(=O)CNC(=O)C2=CC(=CC(=C2)O)NC3=NCC(CN3)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1)[C@H](CC(=O)O)NC(=O)CNC(=O)C2=CC(=CC(=C2)O)NC3=NCC(CN3)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32BrN5O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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